molecular formula C7H15NO2 B1674610 gamma-Methyl-L-leucine CAS No. 57224-50-7

gamma-Methyl-L-leucine

Cat. No. B1674610
CAS RN: 57224-50-7
M. Wt: 145.2 g/mol
InChI Key: LPBSHGLDBQBSPI-YFKPBYRVSA-N
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Description

Gamma-Methyl-L-leucine is an auxiliary for copper-catalyzed asymmetric Michael reactions . It is used in synthetic chemistry as a reference tool .


Molecular Structure Analysis

Gamma-Methyl-L-leucine has a molecular formula of C7H15NO2 and an exact mass of 145.11 . It contains 24 bonds in total: 9 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, and 1 hydroxyl group .


Physical And Chemical Properties Analysis

Gamma-Methyl-L-leucine has a molecular weight of 145.202 and an elemental composition of C: 57.90%, H: 10.41%, N: 9.65%, O: 22.04% .

Scientific Research Applications

Muscle Protein Synthesis Enhancement

Leucine supplementation in a low-protein beverage significantly enhances myofibrillar protein synthesis in young men, showcasing its potential in muscle anabolism formulations (Churchward-Venne et al., 2014). Similarly, HMB (β-hydroxy-β-methylbutyrate), a metabolite of leucine, stimulates muscle protein synthesis and reduces breakdown, indicating its anabolic and anti-catabolic effects (Wilkinson et al., 2013).

Insulin Secretion and Glucose Metabolism

Leucine plays a crucial role in regulating insulin secretion from pancreatic beta cells by serving as both a metabolic fuel and allosteric activator, enhancing glutaminolysis. Its long-term treatment has shown to improve insulin secretory dysfunction in diabetic islets (Yang et al., 2010).

Immune System Modulation

L-leucine methyl ester (Leu-OMe) affects immune function by depleting natural killer (NK) cells from human peripheral blood mononuclear cells through interactions with monocytes or polymorphonuclear leukocytes, implicating a mechanism of immune regulation (Thiele & Lipsky, 1985).

Metabolic Health and Obesity

Increasing dietary leucine intake has been shown to reduce diet-induced obesity and improve glucose and cholesterol metabolism in mice, suggesting potential benefits for metabolic health (Zhang et al., 2007). HMB supplementation in older adults contributes to the preservation of muscle mass, indicating its utility in combating muscle atrophy (Wu et al., 2015).

Physical Performance and Training

Leucine and its metabolites have shown benefits in enhancing physical performance and muscle protein synthesis in response to training, with implications for sports nutrition and the maintenance of physical function in aging populations (Ispoglou et al., 2015).

Safety And Hazards

In case of exposure, it’s recommended to move to fresh air if inhaled, wash skin with plenty of water if in contact, rinse eyes with water if in eyes, and rinse mouth if swallowed . It’s also advised to avoid dust formation and breathing vapours, mist, or gas .

properties

IUPAC Name

(2S)-2-amino-4,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBSHGLDBQBSPI-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205846
Record name gamma-Methylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

gamma-Methyl-L-leucine

CAS RN

57224-50-7
Record name (2S)-2-Amino-4,4-dimethylpentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57224-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Methylleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057224507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name gamma-Methylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentanoic acid, 2-amino-4,4-dimethyl-, (2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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